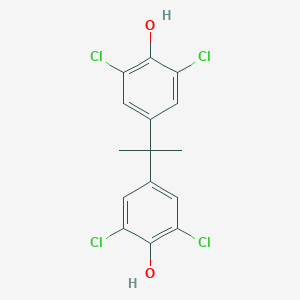

Tetrachlorobisphenol A

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPYTERUKNKOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021770 | |

| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals from acetic acid | |

CAS No. |

79-95-8 | |

| Record name | Tetrachlorobisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorodian | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrachlorodian | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6,6'-tetrachloro-4,4'-isopropylidenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROBISPHENOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO0P9ET4BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',6,6'-TETRACHLOROBISPHENOL A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °C | |

| Record name | 2,2',6,6'-TETRACHLOROBISPHENOL A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis and purification of tetrachlorobisphenol A for research purposes

This technical guide provides an in-depth overview of the synthesis and purification of tetrachlorobisphenol A (TCBPA) for research applications. The methodologies outlined are based on established chemical principles, including the chlorination of bisphenol A and standard purification techniques such as recrystallization and column chromatography.

Introduction to Tetrachlorobisphenol A (TCBPA)

Tetrachlorobisphenol A (2,2',6,6'-tetrachlorobisphenol A, TCBPA) is a chlorinated derivative of bisphenol A (BPA). It is primarily used as a flame retardant monomer in the production of epoxy resins, polycarbonates, and polyesters.[1] In the context of research, TCBPA is a compound of interest in toxicological and environmental studies to investigate its potential as an endocrine disruptor and to understand the environmental fate of chlorinated organic compounds.[1][2] Its synthesis involves the direct chlorination of bisphenol A.

Synthesis of Tetrachlorobisphenol A

The synthesis of TCBPA is achieved through the electrophilic aromatic substitution of bisphenol A with a chlorinating agent. The reaction proceeds in a stepwise manner, where the four ortho positions on the phenolic rings of BPA are sequentially chlorinated.[3][4]

General Reaction Scheme

Bisphenol A + 4 Cl₂ → Tetrachlorobisphenol A + 4 HCl

Experimental Protocol: Chlorination of Bisphenol A

This protocol describes a general laboratory-scale synthesis of TCBPA using sodium hypochlorite (B82951) as the chlorinating agent in an aqueous medium.[3][4][5]

-

Dissolution : Dissolve Bisphenol A (BPA) in an appropriate aqueous alkaline solution (e.g., dilute sodium hydroxide) in a reaction vessel equipped with a magnetic stirrer and an addition funnel. The alkaline conditions facilitate the dissolution of BPA and activate the aromatic rings for electrophilic substitution.

-

Chlorination : Cool the solution in an ice bath. Slowly add a stoichiometric excess of sodium hypochlorite (NaOCl) solution dropwise from the addition funnel to the stirred BPA solution. The reaction is exothermic and maintaining a low temperature is crucial to control the reaction rate and minimize side-product formation.

-

Reaction Monitoring : The reaction progress can be monitored using Thin Layer Chromatography (TLC). The stepwise chlorination will produce intermediates such as mono-, di-, and trichlorobisphenol A before the final tetrachloro- product is formed.[3] The reaction is typically continued until all BPA has been consumed.

-

Acidification : Once the reaction is complete, slowly acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of ~2. This will precipitate the crude TCBPA product, which is poorly soluble in acidic aqueous solutions.

-

Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crude product on the filter with copious amounts of deionized water to remove inorganic salts and residual acid.

-

Drying : Dry the crude TCBPA product in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

Synthesis Workflow Diagram

Caption: Logical workflow for the synthesis of crude TCBPA from Bisphenol A.

Data: Synthesis Parameters

| Parameter | Value / Condition | Purpose |

| Starting Material | Bisphenol A (BPA) | Precursor molecule for chlorination. |

| Chlorinating Agent | Sodium Hypochlorite (NaOCl) | Provides the chlorine for electrophilic substitution. |

| Solvent | Aqueous Sodium Hydroxide | Dissolves BPA and activates the phenolic rings. |

| Temperature | 0-10 °C (Ice Bath) | To control the exothermic reaction and improve selectivity. |

| Reaction Time | Variable (Monitor by TLC) | Ensure complete conversion of BPA to TCBPA.[3] |

| Workup | Acidification (HCl), Filtration | To precipitate and isolate the crude product. |

| Expected Yield | Not specified in literature; highly dependent on reaction scale and conditions. | - |

Purification of Crude Tetrachlorobisphenol A

The crude product from the synthesis contains residual starting materials, intermediates (partially chlorinated BPA), and other side products.[4] Purification is essential to obtain TCBPA of high purity for research purposes. A combination of column chromatography and recrystallization is recommended.

Experimental Protocol: Column Chromatography

Column chromatography is an effective method for separating TCBPA from less polar impurities and more polar byproducts based on differential adsorption to a stationary phase.[6][7]

-

Stationary Phase : Prepare a slurry of silica (B1680970) gel (230-400 mesh) in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading : Dissolve the crude TCBPA in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the prepared column.

-

Elution : Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[8] This is known as a gradient elution.

-

Fraction Collection : Collect the eluate in small fractions.

-

Analysis : Analyze the collected fractions by TLC to identify those containing the pure TCBPA.

-

Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the partially purified TCBPA.

Experimental Protocol: Recrystallization

Recrystallization is a final purification step to obtain highly pure, crystalline TCBPA. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] For TCBPA, acetic acid is a suitable solvent.[1]

-

Dissolution : Place the partially purified TCBPA into an Erlenmeyer flask. Add a minimal amount of glacial acetic acid.[10]

-

Heating : Gently heat the mixture on a hot plate with stirring until all the solid has dissolved. Add more acetic acid in small portions if necessary to achieve complete dissolution, but avoid using a large excess of solvent.

-

Cooling : Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

-

Crystallization : Once the solution has reached room temperature, cool it further in an ice bath to maximize the yield of crystals.

-

Isolation : Collect the pure crystals by vacuum filtration.

-

Washing : Wash the crystals with a small amount of cold solvent (a mixture of acetic acid and water, or a more volatile solvent in which TCBPA is not soluble) to remove any residual soluble impurities.[11]

-

Drying : Dry the purified TCBPA crystals under vacuum to remove all traces of the solvent. The melting point of pure TCBPA is approximately 136 °C.[1]

Purification and Analysis Workflow Diagram

Caption: General workflow for the purification and characterization of TCBPA.

Data: Purification Parameters

| Method | Stationary Phase / Solvent | Principle | Expected Outcome |

| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate or Hexane/MTBE gradient[8] | Separation based on polarity. TCBPA is separated from more and less polar impurities. | Partially purified TCBPA, free from major impurities. |

| Recrystallization | Glacial Acetic Acid[1] | Differential solubility at high and low temperatures. | High-purity, crystalline TCBPA. |

| Typical Recovery | Not specified in literature; highly dependent on crude sample purity and technique. | - | - |

References

- 1. Tetrachlorobisphenol A | C15H12Cl4O2 | CID 6619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Purification [chem.rochester.edu]

- 3. Chlorination of bisphenol A in aqueous media: formation of chlorinated bisphenol A congeners and degradation to chlorinated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Products of aqueous chlorination of bisphenol A and their estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chromtech.com [chromtech.com]

- 8. library.dphen1.com [library.dphen1.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. reddit.com [reddit.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

Physicochemical Properties of 3,3',5,5'-Tetrachlorobisphenol A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrachlorobisphenol A (TCBPA) is a halogenated derivative of bisphenol A (BPA).[1] Structurally characterized by a propane (B168953) bridge connecting two phenol (B47542) rings, with two chlorine atoms substituted on each ring, TCBPA is utilized in various industrial applications, including as a flame retardant.[1] Its presence in the environment and potential endocrine-disrupting effects have made it a subject of significant scientific interest.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of TCBPA, detailed experimental protocols for their determination, and an exploration of its impact on key cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3',5,5'-Tetrachlorobisphenol A is presented in the table below. These parameters are crucial for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂Cl₄O₂ | [1][2] |

| Molecular Weight | 366.07 g/mol | [2][3] |

| Melting Point | 134-136 °C | [2][3] |

| Boiling Point | 401.9 ± 40.0 °C (Predicted) | [2] |

| Water Solubility | Sparingly soluble | [1] |

| pKa | 6.91 (Estimated), 8.59 ± 0.10 (Predicted) | [2][3] |

| Appearance | White to off-white solid | [1][2] |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like TCBPA is guided by standardized methodologies, such as those outlined in the OECD Guidelines for the Testing of Chemicals.[3][4] These protocols ensure data reliability and comparability across different laboratories.

Melting Point Determination (Capillary Method)

The melting point of TCBPA can be determined using the capillary tube method with an apparatus like a Mel-Temp or a Thiele tube.[2]

Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

-

A small amount of dry TCBPA is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[2]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Water Solubility (Flask Method)

The flask method is a common technique for determining the water solubility of solid compounds.

Principle: An excess amount of the solid is equilibrated with water at a constant temperature for a prolonged period. The concentration of the dissolved substance in the aqueous phase is then determined after separating the undissolved solid.

Procedure:

-

An excess amount of TCBPA is added to a flask containing a known volume of purified water.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the mixture is allowed to stand to let undissolved particles settle.

-

The aqueous phase is carefully separated from the solid phase, often by centrifugation or filtration, ensuring that no solid particles are carried over.

-

The concentration of TCBPA in the aqueous solution is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.[5][6]

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of phenolic compounds like TCBPA can be determined using UV-Vis spectrophotometry.[7]

Principle: The UV-Vis absorption spectrum of a phenolic compound changes as a function of pH due to the different electronic structures of the protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[7]

Procedure:

-

A stock solution of TCBPA is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

A series of buffer solutions with a range of known pH values is prepared.

-

A small, constant aliquot of the TCBPA stock solution is added to each buffer solution to create a series of solutions with varying pH.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms have significantly different absorptivities is plotted against the pH.

-

The resulting data is fitted to a sigmoidal curve, and the pH at the inflection point of the curve corresponds to the pKa of the compound.[8]

Signaling Pathway Interactions

TCBPA has been shown to modulate several critical intracellular signaling pathways, primarily linked to inflammation and cell proliferation. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

TCBPA-Induced ROS Production and Mitochondrial Dysfunction

TCBPA exposure can lead to an increase in reactive oxygen species (ROS), which is linked to mitochondrial dysfunction.[4] This oxidative stress is a key initiating event in its cellular toxicity.

Caption: TCBPA induces mitochondrial dysfunction, leading to increased ROS production.

TCBPA-Induced NF-κB Signaling Pathway

TCBPA-induced oxidative stress can activate the NF-κB signaling pathway, a central regulator of inflammation.

Caption: TCBPA activates the NF-κB pathway via ROS, leading to gene expression.

TCBPA-Induced NLRP3 Inflammasome Activation

The activation of NF-κB by TCBPA is a prerequisite for the subsequent activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation.

Caption: TCBPA activates the NLRP3 inflammasome, leading to IL-1β maturation.

TCBPA-Induced STAT3 Signaling Pathway

TCBPA has also been implicated in the activation of the STAT3 signaling pathway, which is involved in cell proliferation and survival. The exact upstream mechanism of TCBPA-induced STAT3 activation requires further elucidation but may be linked to the inflammatory cytokines produced as a result of NF-κB and NLRP3 activation.

Caption: TCBPA may indirectly activate the JAK/STAT3 pathway via inflammation.

Conclusion

3,3',5,5'-Tetrachlorobisphenol A possesses distinct physicochemical properties that influence its behavior in biological and environmental systems. Understanding these properties through standardized experimental protocols is essential for accurate risk assessment. Furthermore, its ability to modulate key signaling pathways involved in inflammation and cell proliferation, such as NF-κB, NLRP3, and STAT3, highlights the molecular basis for its potential toxicological effects. This guide provides a foundational understanding for researchers and professionals engaged in the study of TCBPA and related compounds, underscoring the importance of continued investigation into its mechanisms of action.

References

- 1. TBBPA induced ROS overproduction promotes apoptosis and inflammation by inhibiting autophagy in mice lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exposure to TCBPA stimulates the growth of arterial smooth muscle cells through the activation of the ROS/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TBBPA and its alternative TCBPA induced ROS-dependent mitochondria-mediated apoptosis in the liver of Rana nigromaculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaguru.co [pharmaguru.co]

- 6. mdpi.com [mdpi.com]

- 7. thinksrs.com [thinksrs.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Abiotic and Biotic Degradation Pathways of Tetrachlorobisphenol A

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorobisphenol A (TCBPA), a halogenated derivative of bisphenol A, is utilized as a flame retardant in various consumer and industrial products. Its structural similarity to the endocrine disruptor bisphenol A (BPA) and its potential for environmental persistence and toxicity have raised significant concerns. Understanding the degradation pathways of TCBPA is crucial for assessing its environmental fate, developing remediation strategies, and evaluating its potential impact on biological systems. This technical guide provides a comprehensive overview of the abiotic and biotic degradation mechanisms of TCBPA, detailing experimental methodologies, quantitative data, and the signaling pathways governing its biological breakdown.

Abiotic Degradation Pathways

The abiotic degradation of TCBPA in the environment is primarily driven by photochemical reactions, as hydrolysis is not considered a significant degradation pathway for this compound.

Photodegradation

Photodegradation, particularly in the presence of a photocatalyst, is a major abiotic route for TCBPA transformation.

Mechanism: The process typically involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), upon irradiation of a semiconductor photocatalyst like titanium dioxide (TiO₂). These radicals attack the TCBPA molecule, leading to its degradation. The degradation can proceed through dechlorination, hydroxylation, and cleavage of the aromatic rings.

Experimental Protocol: Photocatalytic Degradation of TCBPA

A typical experimental setup for studying the photocatalytic degradation of TCBPA involves the following steps:

-

Photoreactor Setup: A batch photoreactor equipped with a UV lamp (e.g., high-pressure mercury lamp) is used. The reactor is often jacketed to maintain a constant temperature.

-

Catalyst Suspension: A known concentration of TiO₂ (e.g., 0.5 g/L) is suspended in an aqueous solution of TCBPA of a specific concentration (e.g., 20 mg/L).

-

pH Adjustment: The initial pH of the solution is adjusted to the desired value (e.g., 7.0) using dilute acid or base.

-

Irradiation: The suspension is stirred in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium before being irradiated with the UV lamp.

-

Sampling: Aliquots of the suspension are withdrawn at regular time intervals.

-

Sample Analysis: The samples are filtered to remove the photocatalyst. The concentration of TCBPA and its degradation products in the filtrate is then determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes that generate highly reactive radicals can also contribute to the abiotic degradation of TCBPA. These processes include ozonation and Fenton-like reactions. The mechanism involves the attack of hydroxyl radicals on the TCBPA molecule, leading to its mineralization.

Biotic Degradation Pathways

The biotic degradation of TCBPA is a crucial process for its removal from contaminated environments and involves both anaerobic and aerobic microorganisms. The overall strategy employed by microbial communities is a sequential anaerobic-aerobic process.

Anaerobic Degradation: Reductive Dechlorination

Under anaerobic conditions, the primary and critical step in TCBPA biodegradation is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the TCBPA molecule, which is carried out by organohalide-respiring bacteria.

Mechanism: In a process known as dehalorespiration, these bacteria use chlorinated compounds as terminal electron acceptors for energy conservation. The enzymes responsible for this reaction are reductive dehalogenases. The dechlorination of TCBPA proceeds stepwise, forming trichlorobisphenol A, dichlorobisphenol A (diCl-BPA), and monochlorobisphenol A, ultimately yielding bisphenol A (BPA).[1]

Key Microorganisms: Genera such as Dehalococcoides and Dehalobacter are known to possess reductive dehalogenase genes and are implicated in the anaerobic dechlorination of various chlorinated aromatic compounds.

Experimental Protocol: Anaerobic Biodegradation of TCBPA in Sediment

-

Microcosm Setup: Anaerobic microcosms are prepared using sediment from a contaminated site. The sediment is placed in serum bottles and purged with an inert gas (e.g., a mixture of N₂ and CO₂) to create anoxic conditions.

-

Spiking: The sediment is spiked with a known concentration of TCBPA.

-

Incubation: The microcosms are incubated in the dark at a controlled temperature.

-

Sampling: Sediment and porewater samples are collected periodically under anaerobic conditions.

-

Analysis: The concentrations of TCBPA and its dechlorination products (tri-, di-, and mono-chlorinated BPA, and BPA) are analyzed using GC-MS or LC-MS/MS after appropriate extraction and derivatization steps.

Aerobic Degradation

The product of anaerobic dechlorination, BPA, is more susceptible to aerobic degradation. Various aerobic bacteria can utilize BPA as a carbon and energy source.

Mechanism: The aerobic degradation of BPA is initiated by monooxygenases or dioxygenases, which hydroxylate the aromatic rings. This is followed by ring cleavage and further metabolism through central metabolic pathways. Key enzymes in this process include cytochrome P450 monooxygenases.

Key Microorganisms: Several bacterial species have been identified for their ability to degrade BPA, including members of the genera Pseudomonas, Sphingomonas, and Bacillus.[2] For instance, Bacillus megaterium and Pseudomonas putida have shown the ability to degrade TCBPA under aerobic conditions, suggesting they may possess the necessary enzymatic machinery for both dechlorination and ring cleavage.[2]

Experimental Protocol: Aerobic Biodegradation of TCBPA by Isolated Strains

-

Bacterial Culture: A pure culture of a TCBPA-degrading bacterium is grown in a suitable liquid medium.

-

Degradation Assay: The bacterial cells are harvested and inoculated into a mineral salts medium containing TCBPA as the sole carbon source or in the presence of a co-substrate.

-

Incubation: The culture is incubated under aerobic conditions (e.g., in a shaker incubator) at an optimal temperature and pH.

-

Monitoring Degradation: The disappearance of TCBPA and the formation of metabolites are monitored over time by analyzing samples of the culture medium using HPLC or GC-MS.

Quantitative Data on TCBPA Degradation

The following tables summarize the quantitative data available for the abiotic and biotic degradation of TCBPA.

Table 1: Abiotic Degradation of Tetrachlorobisphenol A

| Degradation Process | Conditions | Rate Constant (k) | Half-life (t½) | Reference |

| Photocatalysis (UV/TiO₂) | pH 7, 0.5 g/L TiO₂, 20 mg/L TCBPA | - | < 6 hours | General finding from multiple sources |

| Atmospheric Reaction | With hydroxyl radicals | 3.5 x 10⁻¹² cm³/molecule·s | ~3.5 days | Estimated value |

Table 2: Biotic Degradation of Tetrachlorobisphenol A

| Degradation Type | Organism/System | Conditions | Rate Constant (k) | Half-life (t½) | Degradation Products | Reference |

| Aerobic | River sediment | Aerobic, various sites | 0.03 - 0.06 day⁻¹ | 11.6 - 23.1 days | - | Yuan et al., 2010 |

| Anaerobic | River sediment | Anaerobic | - | - | Dichlorobisphenol-A, Bisphenol-A | Yuan et al., 2011 |

| Aerobic | Bacillus megaterium, Pseudomonas putida | Pure culture | - | - | - | Yuan et al., 2010 |

Signaling Pathways and Genetic Regulation

The biodegradation of chlorinated aromatic compounds like TCBPA is a genetically regulated process. Bacteria have evolved sophisticated signaling systems to sense the presence of these compounds and induce the expression of the necessary catabolic enzymes.

Regulation of Reductive Dehalogenase Genes

The expression of reductive dehalogenase genes in organohalide-respiring bacteria is tightly regulated. Two main types of regulatory systems have been identified:

-

MarR-type Transcriptional Regulators: These regulators can act as repressors of gene expression. In the presence of an inducing molecule (often the chlorinated substrate or a metabolite), the repressor is released from the DNA, allowing for the transcription of the dehalogenase genes.

-

Two-Component Systems: These systems consist of a sensor kinase and a response regulator. The sensor kinase, typically a membrane-bound protein, detects the presence of a specific environmental signal (e.g., a chlorinated compound). Upon activation, it phosphorylates the response regulator, which then binds to the DNA to either activate or repress the transcription of target genes, including those encoding reductive dehalogenases.

Regulation of Aerobic Degradation Pathways

The aerobic degradation pathways for aromatic compounds are also subject to intricate regulatory networks. In bacteria like Pseudomonas, the genes for catabolic enzymes are often organized in operons, and their expression is controlled by regulatory proteins that belong to families such as the LysR-type transcriptional regulators (LTTRs). These regulators typically bind to the promoter region of the operon and can act as either activators or repressors, often in response to the presence of the substrate or an intermediate of the degradation pathway.

Conclusion

The degradation of tetrachlorobisphenol A is a complex process involving both abiotic and biotic mechanisms. Photodegradation is the primary abiotic pathway, while microbial activity, particularly a sequential anaerobic-aerobic process, is key to its complete mineralization. The initial and rate-limiting step in biotic degradation is anaerobic reductive dechlorination to bisphenol A, which is then further degraded by aerobic microorganisms. The genetic and regulatory pathways controlling these degradation processes are beginning to be understood, providing potential targets for enhancing bioremediation strategies. Further research is needed to fully elucidate the specific enzymes and regulatory networks involved in TCBPA degradation in diverse microbial communities and to optimize conditions for its efficient removal from the environment.

References

The Core Mechanisms of Tetrabromobisphenol A (TBPPA) as an Endocrine Disruptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromobisphenol A (TBPPA), one of the most widely used brominated flame retardants, is a recognized endocrine-disrupting chemical (EDC).[1][2] Its structural similarity to endogenous hormones allows it to interfere with the endocrine system through multiple pathways, posing potential health risks. This technical guide provides an in-depth examination of the molecular mechanisms underlying TBPPA's endocrine-disrupting activity. We will explore its interactions with nuclear receptors, interference with hormone synthesis and transport, and modulation of key signaling pathways. This document synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex mechanisms through signaling pathway diagrams to offer a comprehensive resource for the scientific community.

Interaction with Nuclear Receptors

TBPPA's primary mechanism of endocrine disruption involves its ability to bind to and modulate the activity of various nuclear receptors, often acting as an agonist or antagonist. This can lead to inappropriate activation or inhibition of hormone-responsive genes.

Thyroid Hormone Receptors (TRs)

TBPPA is a well-documented disruptor of the thyroid hormone system.[3] It exhibits binding affinity for both thyroid hormone receptor alpha (TRα) and beta (TRβ), interfering with the binding of the endogenous ligand, triiodothyronine (T3).[3][4] Studies have shown that TBBPA can act as a TR antagonist, inhibiting T3-induced gene expression.[5] However, some research also points to biphasic effects, where low concentrations of TBPPA may exert agonistic effects, while higher concentrations are antagonistic.[5] This interaction can disrupt the normal development and function of the neurological and metabolic systems, which are heavily regulated by thyroid hormones.[1][2][3]

Steroid Hormone Receptors

Computational and in vitro studies have demonstrated that TBPPA can interact with several steroid hormone receptors, including the estrogen receptor (ER), androgen receptor (AR), and progesterone (B1679170) receptor (PR).[6]

-

Estrogen Receptors (ERα and ERβ): TBPPA's binding to estrogen receptors is complex. While some studies suggest it has the potential to disrupt ERα signaling, others have found no significant estrogenic effect mediated by ERα in certain cell lines like MCF-7.[6][7] Its binding energy for ERα has been estimated to be similar to that of the native ligand, estradiol, suggesting a high potential for disruption.[6] TBPPA can also inhibit estrogen sulfotransferases, enzymes responsible for metabolizing estrogens, which could indirectly increase the levels of active estrogens.[8][9]

-

Androgen Receptor (AR): TBPPA has been shown to exhibit antiandrogenic activity.[8] It can competitively bind to the AR, displacing testosterone (B1683101) and reducing testosterone-dependent gene activation.[8] This effect, however, appears to be less potent in human cell-based systems compared to yeast-based assays.[8]

-

Progesterone Receptor (PR): Molecular docking studies indicate that TBPPA has the potential to bind to the PR, suggesting it could interfere with progesterone signaling, which is critical for reproductive function.[6]

Other Nuclear Receptors

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): TBPPA can act as a PPARγ agonist.[1][2] This activation has been linked to increased lipid droplet accumulation and the expression of adipocyte-related genes in human mesenchymal stem cells, suggesting a role in disrupting metabolic homeostasis.[1][2]

-

Pregnane (B1235032) X Receptor (PXR): TBPPA, like its parent compound Bisphenol A, can activate the human Pregnane X Receptor (PXR).[10] PXR is a key regulator of xenobiotic metabolism, and its activation by TBPPA can induce the expression of genes involved in the detoxification and clearance of foreign compounds, but also of endogenous molecules like steroids and bile acids.[10][11]

Interference with Hormone Transport

TBPPA can disrupt endocrine signaling by competing with endogenous hormones for binding sites on transport proteins in the bloodstream. This can alter the bioavailability of free, active hormones.

-

Thyroid Hormone Transport Proteins: TBPPA shows a strong affinity for transthyretin (TTR), a major transport protein for thyroid hormones, but does not appear to bind to thyroxine-binding globulin (TBG).[12][13][14] By competitively binding to TTR, TBPPA can displace thyroxine (T4), potentially altering thyroid hormone homeostasis.[3]

-

Sex Hormone-Binding Globulin (SHBG): Induced-fit docking studies predict that TBPPA can bind to SHBG, the primary transport protein for sex steroids like testosterone and estradiol.[6] This interaction could interfere with the transport and availability of these critical reproductive hormones.[6]

Effects on Steroidogenesis

TBPPA can interfere with the synthesis of steroid hormones (steroidogenesis) by modulating the activity of key enzymes.

-

Aromatase (CYP19): Aromatase is a critical enzyme that converts androgens to estrogens. Studies using the H295R human adrenocortical carcinoma cell line have shown that TBPPA does not have a significant inhibitory effect on aromatase activity at non-cytotoxic concentrations.[15] This suggests that direct inhibition of aromatase is not a primary mechanism of its anti-estrogenic action.

-

Steroidogenic Gene Expression and Hormone Levels: In murine MA-10 Leydig cells, TBPPA exposure has been observed to significantly increase testosterone levels.[16] This effect may not be due to an increase in the expression of steroidogenic genes but rather to the inhibition of efflux transporters, leading to an accumulation of testosterone precursors.[16]

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Emerging evidence suggests TBPPA can affect the higher control centers of the endocrine system. In vitro studies on pituitary cells from Atlantic cod showed that TBPPA exposure could decrease the expression of gonadotropin-related genes.[17] Gonadotropins (LH and FSH) are essential for regulating gonadal function and steroid hormone production. By affecting gonadotropin-releasing hormone (GnRH) and subsequent pituitary hormone release, TBPPA could disrupt reproductive cycles and function.[17]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on the endocrine-disrupting effects of TBPPA.

Table 1: Binding Affinities and Functional Effects of TBPPA on Nuclear Receptors

| Receptor/Assay | Species/System | Effect | Concentration / Value | Citation |

| Androgen Receptor (AR) | Yeast-based Assay | Antagonist | IC50: 982 nM | [8] |

| Androgen Receptor (AR) | Human (HEK-293 cells) | Antagonist | Estimated IC50 >10 µM | [8] |

| Androgen Receptor (AR) | Human (recombinant) | Competitive Binding | Displaced 62% of ligand at 10 µM | [8] |

| Thyroid Hormone Receptor (TR) | Rat Pituitary Cells (GH3) | Agonist (GH release) | 1 x 10⁻¹⁰ to 1 x 10⁻⁶ M | [18] |

| Thyroid Hormone Receptor β (TRβ) | Human | Binder | EC50 ≈ 100 µM | [19] |

| Glucocorticoid Receptor (GR) | Human (HEK-293 cells) | No Antagonistic Activity | Tested up to 10 µM | [8] |

| Estrogen Receptor (ER) | Human (MCF-7 cells) | No Estrogenic Effect | Not specified | [7] |

Table 2: TBPPA's Effects on Hormone Transport Proteins

| Transport Protein | Species/System | Effect | Concentration / Value | Citation |

| Transthyretin (TTR) | Human | Competitive Binding | IC50: 0.1 µM to 1.0 µM (for mono-ether analogs) | [12] |

| Thyroxine-binding globulin (TBG) | Human | No Binding | Not applicable | [12] |

Table 3: TBPPA's Effects on Steroidogenic Enzymes and Hormone Levels

| Target | Cell Line/System | Effect | Concentration | Citation |

| Aromatase (CYP19) | Human (H295R cells) | No significant effect | 2.5 µM and 7.5 µM | [15] |

| Testosterone Levels | Murine (MA-10 Leydig cells) | Significantly increased | Not specified | [16] |

Detailed Experimental Protocols

Competitive Receptor Binding Assay (Cell-Free)

This assay quantifies the ability of a test compound (TBPPA) to compete with a radiolabeled native ligand for binding to a specific receptor.

-

Receptor Preparation: A source of the target receptor is prepared, typically from cell lysates expressing the recombinant receptor (e.g., human AR).[8]

-

Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-testosterone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (TBPPA).

-

Separation: After reaching equilibrium, bound and free radioligand are separated. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.

-

Quantification: The radioactivity in the supernatant, representing the amount of bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The percentage of radioligand displacement is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated to determine the binding affinity.

Reporter Gene Assay (Cell-Based Transactivation)

This assay measures the functional consequence of receptor binding, i.e., whether the compound acts as an agonist or antagonist.

-

Cell Culture and Transfection: A suitable human cell line (e.g., HEK-293) is cultured.[8] The cells are transiently transfected with two plasmids: one containing the gene for the human receptor of interest (e.g., GR or AR) and another containing a reporter gene (e.g., luciferase) linked to a hormone-responsive element (HRE).[8]

-

Treatment: The transfected cells are treated with the test compound (TBPPA) alone (to test for agonism) or in combination with a known native ligand (e.g., cortisol for GR, testosterone for AR) to test for antagonism.[8]

-

Cell Lysis and Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

-

Data Analysis: An increase in reporter activity indicates agonism, while a decrease in the native ligand-induced activity indicates antagonism. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

GH3 Cell Proliferation Assay

This assay is used to assess the thyroid hormone-like activity of a compound. Rat pituitary tumor cells (GH3) proliferate in response to thyroid hormones.

-

Cell Culture: GH3 cells are cultured in a suitable medium, often stripped of endogenous hormones using charcoal-treated serum.

-

Treatment: Cells are exposed to various concentrations of the test compound (TBPPA), a positive control (T3), and a vehicle control.

-

Proliferation Measurement: After a set incubation period (e.g., several days), cell proliferation is measured. This can be done using various methods, such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability and number.

-

Data Analysis: The proliferation rate is compared to the controls. An increase in proliferation suggests that the test compound has thyroid hormone agonist-like activity.[18]

Visualizations of Mechanisms and Workflows

Signaling Pathway Diagrams

Caption: TBPPA's interference with thyroid hormone signaling.

Caption: TBPPA's antagonistic action on the androgen signaling pathway.

Experimental Workflow Diagrams

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Affinity of Brominated Phenolic Compounds for Human and Zebrafish Thyroid Receptor β: Influence of Chemical Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrabromobisphenol A Disturbs Brain Development in Both Thyroid Hormone-Dependent and -Independent Manners in Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural binding interactions of tetrabromobisphenol A with sex steroid nuclear receptors and sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing oestrogenic effects of brominated flame retardants hexabromocyclododecane and tetrabromobisphenol A on MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of tetrabromobisphenol A effects on human glucocorticoid and androgen receptors: a comparison of results from human- with yeast-based in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bisphenol A and Its Analogues Activate Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of pregnane X receptor (PXR) and constitutive androstane receptor (CAR) by herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Bisphenols and Thyroid Hormone [e-enm.org]

- 14. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Effects of Bisphenols on Testicular Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Endocrine-Disrupting Activity of Tetrachlorobisphenol A (TCBPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorobisphenol A (TCBPA), a halogenated derivative of bisphenol A (BPA), is utilized as a flame retardant. Its structural similarity to endogenous hormones raises significant concerns about its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the endocrine-disrupting properties of TCBPA, focusing on its interactions with estrogenic, androgenic, and thyroid hormone signaling pathways. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[1] TCBPA has been shown to interact with multiple hormonal systems, exhibiting a complex profile of agonistic and antagonistic activities. Understanding the precise mechanisms of these interactions is crucial for assessing its potential risks to human health and for the development of safer alternatives.

Estrogenic and Anti-Estrogenic Activity

TCBPA has demonstrated potent estrogenic activity, in some cases exceeding that of BPA. This activity is primarily mediated through its interaction with estrogen receptors (ERα and ERβ).

Quantitative Data on Estrogenic Activity

| Assay Type | Cell Line | Endpoint | TCBPA Activity | Relative Potency/Concentration | Citation |

| Cell Proliferation | MCF-7 | Increased cell growth | Agonist | Highest activity among 19 BPA derivatives | [2][3] |

| Reporter Gene Assay | Yeast | ERα activation | Agonist | Positive response | [4] |

| In Vivo Uterotrophic Assay | Ovariectomized Mice | Increased uterine weight | Agonist | Positive response | [2][5] |

Experimental Protocol: MCF-7 Cell Proliferation Assay

This assay assesses the estrogenic potential of a compound by measuring its ability to induce proliferation in the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum (FBS). Prior to the experiment, cells are cultured in a medium containing charcoal-stripped FBS to remove endogenous steroids.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The medium is replaced with a fresh medium containing various concentrations of TCBPA or a vehicle control. 17β-estradiol is used as a positive control.

-

Incubation: Cells are incubated for a specified period, typically 6 days, with a medium change at day 3.

-

Endpoint Measurement: Cell proliferation is quantified using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

-

Data Analysis: The proliferative effect of TCBPA is compared to the vehicle control and the positive control to determine its estrogenic potency.

Signaling Pathway: TCBPA-Mediated Estrogenic Activity

Androgenic and Anti-Androgenic Activity

TCBPA has been shown to act as an antagonist to the androgen receptor (AR), thereby inhibiting the action of endogenous androgens like dihydrotestosterone (B1667394) (DHT).

Quantitative Data on Anti-Androgenic Activity

| Assay Type | Cell Line | Endpoint | TCBPA Activity | IC50 Value | Citation |

| Reporter Gene Assay | CHO-K1 | Inhibition of DHT-induced AR activation | Antagonist | 10.45 µM | [6] |

| Reporter Gene Assay | Yeast | Inhibition of androgen-induced gene expression | Antagonist | Positive response | [4] |

| In Vitro Study | TM3 Mouse Leydig Cells | Testosterone (B1683101) Production | Inhibition | 75 µM | [7] |

Notably, in some studies, TCBPA did not exhibit significant anti-androgenic activity, suggesting that its effects may be cell-type or assay-dependent.[2][3]

Experimental Protocol: Androgen Receptor Reporter Gene Assay

This assay is used to determine the ability of a chemical to agonize or antagonize the androgen receptor.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., CHO-K1, NIH3T3) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Cell Culture and Seeding: Cells are cultured and seeded in 96-well plates.

-

Treatment: For antagonist testing, cells are treated with a fixed concentration of an androgen (e.g., DHT) and varying concentrations of TCBPA. For agonist testing, cells are treated with TCBPA alone.

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Endpoint Measurement: The expression of the reporter gene is quantified by measuring its activity (e.g., luminescence for luciferase).

-

Data Analysis: The ability of TCBPA to inhibit DHT-induced reporter activity (antagonism) or to induce reporter activity on its own (agonism) is determined.

Signaling Pathway: TCBPA-Mediated Anti-Androgenic Activity

Thyroid Hormone System Disruption

TCBPA has been identified as a disruptor of the thyroid hormone system, exhibiting both agonistic and antagonistic activities depending on the experimental model.

Quantitative Data on Thyroid System Disruption

| Assay Type | System/Cell Line | Endpoint | TCBPA Activity | Concentration Range / IC50 | Citation |

| Competitive Binding Assay | Thyroid Hormone Receptor (TR) | Inhibition of T3 binding | Agonist | 1 x 10⁻⁶ to 1 x 10⁻⁴ M | [8][9] |

| Cell Proliferation Assay | GH3 (Rat Pituitary) | Increased cell growth and GH production | Agonist | 1 x 10⁻⁶ to 1 x 10⁻⁴ M | [5][8] |

| Reporter Gene Assay | CV-1 | Inhibition of T3-induced TR activation | Antagonist | Not specified | [10] |

| Competitive Binding Assay | Transthyretin (TTR) | Disruption of T4 transport | Binds to TTR | Stronger affinity than BPA | [11] |

The conflicting reports of agonistic versus antagonistic activity highlight the complexity of TCBPA's interaction with the thyroid system and may be due to differences in the specific thyroid hormone receptor isoforms or cell types studied.

Experimental Protocol: GH3 Cell Proliferation and Growth Hormone Release Assay

This assay assesses the thyroidal activity of a substance by measuring its effect on the proliferation and growth hormone (GH) secretion of the rat pituitary tumor cell line GH3, which is dependent on thyroid hormone.

Methodology:

-

Cell Culture: GH3 cells are cultured in a suitable medium, typically supplemented with horse and fetal bovine serum.

-

Seeding: Cells are seeded into multi-well plates.

-

Treatment: Cells are exposed to various concentrations of TCBPA. Triiodothyronine (T3) is used as a positive control.

-

Incubation: The cells are incubated for a defined period.

-

Endpoint Measurement:

-

Proliferation: Cell number is determined using a cell counter or a viability assay like MTT.

-

GH Release: The concentration of growth hormone in the culture medium is measured using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The effects of TCBPA on cell proliferation and GH release are compared to control cultures.

Experimental Workflow: Zebrafish Eleutheroembryo Thyroid Assay (ZETA)

The ZETA assay is an in vivo model used to assess the impact of chemicals on thyroid gland function.[12]

Other Endocrine and Related Activities

Emerging research suggests that TCBPA may also interact with other nuclear receptors and cellular pathways.

-

Progesterone Receptor (PR): TCBPA has been shown to act as a PR antagonist.[4]

-

Estrogen-Related Receptor (ERR): TCBPA can reverse the ERR inhibition induced by 4-hydroxytamoxifen.[4]

-

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): Analogs of BPA, including TCBPA, can bind to PPARγ and may induce adipogenesis.[13]

-

Endoplasmic Reticulum (ER) Stress: In Leydig cells, TCBPA has been shown to induce reactive oxygen species and cause ER stress, leading to inhibited testosterone production.[7]

Conclusion

The available evidence strongly indicates that tetrachlorobisphenol A is a potent endocrine-disrupting chemical with the ability to interfere with estrogen, androgen, and thyroid hormone signaling pathways. Its activity profile is complex, exhibiting both agonistic and antagonistic effects that appear to be dependent on the specific biological context. The detailed experimental protocols and pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate the toxicological profile of TCBPA and to design and evaluate safer chemical alternatives. Further research is warranted to fully elucidate the in vivo consequences of exposure to TCBPA, particularly during sensitive developmental windows.

References

- 1. endocrine.org [endocrine.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrachlorobisphenol A | C15H12Cl4O2 | CID 6619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effect of bisphenol A, tetrachlorobisphenol A and pentachlorophenol on the transcriptional activities of androgen receptor-mediated reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of tetrachlorobisphenol A exposure during puberty: Altered Leydig cell development and induced endoplasmic reticulum stress in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thyroid hormonal activity of the flame retardants tetrabromobisphenol A and tetrachlorobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-thyroid hormone activity of bisphenol A, tetrabromobisphenol A and tetrachlorobisphenol A in an improved reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thyroid method 7a: Measurement of intrafollicular thyroxine (T4) using zebrafish eleutheroembryos | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 13. Relationship between endocrine disruptors and obesity with a focus on bisphenol A: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Endocrine Disrupting Activities of Tetrachlorobisphenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorobisphenol A (TCBPA) is a halogenated analog of Bisphenol A (BPA), a widely used industrial chemical. Concerns over the endocrine-disrupting properties of BPA have led to increased scrutiny of its derivatives, including TCBPA. This technical guide provides an in-depth analysis of the estrogenic and androgenic activities of TCBPA, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of TCBPA's Endocrine Activity

The following table summarizes the available quantitative data on the estrogenic and androgenic activities of Tetrachlorobisphenol A.

| Receptor | Activity | Assay Type | Cell Line/System | Value | Reference |

| Androgen Receptor (AR) | Antagonistic | Reporter Gene Assay | CV-1 | IC50: 10.45 µM | [1] |

| Estrogen Receptor α (ERα) | Agonistic | Cell Proliferation & MVLN Assays | MCF-7 | Exhibited weak estrogenic activity | [2] |

| Estrogen Receptor β (ERβ) | Inactive | Reporter Gene Assay | HepG2 | Activity <20% of E2 at 10 µM |

Mandatory Visualization

Signaling Pathways

Experimental Workflows

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor

This protocol is adapted from established methods for determining the binding affinity of a test compound to the estrogen receptor.[3][4]

I. Preparation of Rat Uterine Cytosol (Receptor Source)

-

Animal Preparation: Use sexually immature female Sprague-Dawley rats (21-25 days old).

-

Uterine Collection: Euthanize rats and excise uteri. Trim away fat and connective tissue.

-

Homogenization: Homogenize the uteri in ice-cold TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Centrifugation: Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.

-

Cytosol Collection: The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration using a standard protein assay.

II. Competitive Binding Assay

-

Assay Setup: In borosilicate glass tubes, add in the following order:

-

Assay buffer (TEDG)

-

Increasing concentrations of unlabeled TCBPA (or 17β-estradiol for standard curve) dissolved in a suitable solvent (e.g., ethanol, DMSO).

-

A fixed concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM).

-

Rat uterine cytosol (e.g., 50-100 µg of protein).

-

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxylapatite (HAP) to each tube.

-

Incubate on ice for 15-20 minutes with intermittent vortexing.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Wash the HAP pellet with assay buffer to remove unbound ligand.

-

-

Measurement of Radioactivity:

-

Resuspend the final HAP pellet in ethanol.

-

Transfer to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of [3H]-17β-estradiol binding against the log concentration of TCBPA.

-

Determine the IC50 value (the concentration of TCBPA that inhibits 50% of the specific binding of [3H]-17β-estradiol).

-

Calculate the relative binding affinity (RBA) and the inhibition constant (Ki).

-

Androgen Receptor-Mediated Reporter Gene Assay

This protocol describes a method to assess the agonistic and antagonistic activity of TCBPA on the androgen receptor.

I. Cell Culture and Transfection

-

Cell Line: Use a suitable mammalian cell line, such as CV-1 or HepG2, which have low endogenous androgen receptor expression.

-

Plasmids:

-

AR Expression Vector: A plasmid containing the full-length human androgen receptor cDNA (e.g., pCMV-hAR).

-

Reporter Vector: A plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter (e.g., MMTV-luc).

-

Internal Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency (e.g., pRL-TK).

-

-

Transfection:

-

Plate cells in 24- or 48-well plates.

-

Co-transfect the cells with the AR expression vector, the reporter vector, and the internal control vector using a suitable transfection reagent (e.g., Lipofectamine).

-

II. Compound Treatment and Luciferase Assay

-

Agonist Assay:

-

24 hours post-transfection, replace the medium with a medium containing various concentrations of TCBPA.

-

Include a positive control (e.g., dihydrotestosterone, DHT) and a vehicle control.

-

-

Antagonist Assay:

-

Treat the cells with various concentrations of TCBPA in the presence of a fixed concentration of DHT (e.g., a concentration that gives 80% of the maximal response).

-

Include a positive control antagonist (e.g., flutamide).

-

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Cell Lysis and Luciferase Measurement:

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

For the agonist assay, plot the normalized luciferase activity against the log concentration of TCBPA to determine the EC50.

-

For the antagonist assay, plot the percentage of inhibition of DHT-induced activity against the log concentration of TCBPA to determine the IC50.[1]

-

Yeast Two-Hybrid Assay for Nuclear Receptor-Co-regulator Interaction

This assay is used to investigate whether TCBPA modulates the interaction between a nuclear receptor and its co-regulators.

I. Plasmid Constructs and Yeast Strains

-

Bait Plasmid: Construct a plasmid expressing the ligand-binding domain (LBD) of the nuclear receptor (e.g., ERα or AR) fused to a DNA-binding domain (DBD), such as GAL4-DBD.

-

Prey Plasmid: Construct a plasmid expressing a co-regulator protein (or a fragment thereof) fused to a transcriptional activation domain (AD), such as GAL4-AD.

-

Yeast Strain: Use a yeast strain (e.g., Saccharomyces cerevisiae AH109 or Y190) that contains reporter genes (e.g., HIS3, lacZ) under the control of GAL4-responsive promoters.

II. Yeast Transformation and Interaction Assay

-

Transformation: Co-transform the yeast cells with the bait and prey plasmids using the lithium acetate (B1210297) method.

-

Selection: Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.

-

Interaction Screening:

-

Replica-plate the colonies onto a more stringent selective medium (e.g., lacking histidine) with and without TCBPA.

-

Growth on the selective medium indicates an interaction between the bait and prey proteins.

-

-

Quantitative Analysis (β-galactosidase Assay):

-

Grow liquid cultures of the transformed yeast in the presence of various concentrations of TCBPA.

-

Perform a quantitative β-galactosidase assay using a colorimetric substrate (e.g., ONPG or CPRG).

-

The level of β-galactosidase activity reflects the strength of the protein-protein interaction.

-

-

Data Analysis: Compare the reporter gene activity in the presence and absence of TCBPA to determine if the compound enhances or inhibits the interaction between the nuclear receptor and the co-regulator.

Conclusion

Tetrachlorobisphenol A exhibits both estrogenic and anti-androgenic activities in vitro. Its estrogenic effects appear to be mediated through both the classical nuclear estrogen receptor alpha and the non-classical G protein-coupled estrogen receptor signaling pathways. The anti-androgenic activity of TCBPA is attributed to its ability to act as a competitive antagonist of the androgen receptor. Further research is required to fully elucidate the quantitative aspects of its estrogenic potency and to understand the in vivo implications of these endocrine-disrupting activities for human health and the environment. The detailed protocols and visualizations provided in this guide offer a framework for researchers to further investigate the complex interactions of TCBPA and other endocrine-disrupting chemicals.

References

- 1. Effect of bisphenol A, tetrachlorobisphenol A and pentachlorophenol on the transcriptional activities of androgen receptor-mediated reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental and computational insights on the recognition mechanism between the estrogen receptor α with bisphenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Bioaccumulation Potential of Tetrachlorobisphenol A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrachlorobisphenol A (TCBPA), a halogenated analog of Bisphenol A (BPA), presents a potential concern for bioaccumulation in living organisms. This technical guide provides a comprehensive overview of the current scientific understanding of TCBPA's bioaccumulation potential. While experimentally determined quantitative data for TCBPA remains limited, this document synthesizes available information on its estimated bioconcentration, relevant toxicokinetic pathways, and detailed experimental protocols for its assessment. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of environmental science, toxicology, and drug development, enabling a clearer understanding of the knowledge gaps and directing future research efforts.

Introduction to Tetrachlorobisphenol A and Bioaccumulation

Tetrachlorobisphenol A (TCBPA) is a chlorinated derivative of BPA, a widely used industrial chemical. The halogenation of BPA analogs can significantly alter their physicochemical properties, potentially increasing their lipophilicity and, consequently, their propensity to accumulate in the fatty tissues of organisms. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and food, resulting in a concentration of the substance that is higher than in the surrounding medium. Key metrics used to quantify bioaccumulation include:

-

Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water, assuming uptake is directly from the water.

-

Bioaccumulation Factor (BAF): A broader measure that considers uptake from all environmental sources, including water, food, and sediment.

-

Biomagnification Factor (BMF): The ratio of a chemical's concentration in a predator to its concentration in its prey, indicating the potential for the chemical to increase in concentration at higher trophic levels.

Quantitative Data on TCBPA Bioaccumulation

Direct, experimentally-derived quantitative data on the bioaccumulation of TCBPA across a range of aquatic and terrestrial organisms is notably scarce in publicly available literature. Most studies have focused on its more prevalent brominated analog, tetrabromobisphenol A (TBBPA), or the parent compound, BPA.

However, an estimated Bioconcentration Factor (BCF) for TCBPA in fish has been calculated based on its physicochemical properties.

Table 1: Estimated Bioconcentration Factor (BCF) for Tetrachlorobisphenol A (TCBPA) in Fish

| Chemical | Organism | BCF Value (L/kg) | Log Kow | Source |

| 2,2',6,6'-tetrachlorobisphenol A | Fish | 5900 (estimated) | 6.22 (estimated) | PubChem |

Note: This BCF value is an estimation derived from a regression-based equation using an estimated octanol-water partition coefficient (log Kow) and suggests a very high potential for bioconcentration in aquatic organisms, provided the compound is not significantly metabolized[1]. It is crucial to underscore that this is a calculated value and requires experimental verification.

Experimental Protocols for Assessing TCBPA Bioaccumulation

Standardized protocols are essential for generating reliable and comparable bioaccumulation data. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive guideline for testing the bioaccumulation of chemicals in fish.

OECD Test Guideline 305: Bioaccumulation in Fish

The OECD 305 guideline is the internationally recognized standard for determining the bioconcentration and biomagnification of chemicals in fish.[2][3][4][5][6][7] It consists of two primary exposure methods:

-

Aqueous Exposure Test: This method is preferred when the test substance is sufficiently water-soluble to be maintained at stable concentrations. It directly measures the bioconcentration factor (BCF). The test involves an uptake phase, where fish are exposed to the chemical in the water, followed by a depuration phase in clean water.

-

Dietary Exposure Test: This method is employed for poorly water-soluble substances. It determines the biomagnification factor (BMF) by exposing fish to feed spiked with the test substance.

A generalized workflow for a bioaccumulation study of a halogenated bisphenol like TCBPA, based on OECD 305, is presented below.

References

- 1. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of G protein-coupled estrogen receptor GPER in metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmuv.de [bmuv.de]

In Vitro Estrogenic Activity of Tetrachlorobisphenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorobisphenol A (TCBPA) is a halogenated derivative of bisphenol A (BPA), a well-known endocrine-disrupting chemical. Due to its structural similarity to BPA, TCBPA has come under scrutiny for its potential to interfere with endocrine signaling pathways, particularly the estrogenic pathway. This technical guide provides an in-depth overview of the in vitro estrogenic activity of TCBPA, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of TCBPA Estrogenic Activity

The estrogenic activity of TCBPA has been evaluated through various in vitro assays, including estrogen receptor (ER) binding assays, reporter gene assays, and cell proliferation assays. The following tables summarize the available quantitative data on the interaction of TCBPA with estrogen receptors and its effects on estrogen-responsive cells.

| Assay | Receptor/Cell Line | Parameter | Value (μM) | Reference Compound | Reference Value (μM) | Source |

| Estrogen Receptor Binding Assay | Estrogen Receptor (from MCF-7 cells) | EC50 | 8 | 17β-estradiol | 0.0001 | [Olsen et al., 2003][1] |

EC50 (Half-maximal effective concentration) represents the concentration of a compound that gives half of the maximal response.

Note: While several studies have qualitatively described the estrogenic activity of TCBPA, specific quantitative data for reporter gene assays (EC50 for ERα and ERβ) and a complete dose-response profile for cell proliferation (EC50 and Emax) are not consistently reported in the readily available literature. One study noted that TCBPA induced less than 50% of the maximum 17β-estradiol-stimulated cell growth in MCF-7 cells[1]. In contrast, another comparative study reported that TCBPA exhibited the highest estrogenic activity in an MCF-7 cell proliferation assay when compared to BPA and 18 other related compounds[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols used to assess the in vitro estrogenic activity of compounds like TCBPA.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to the estrogen receptor.

Workflow:

Detailed Methodology:

-